(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone
Description
The compound "(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone" is a structurally complex molecule featuring three key components:
1,2,4-Oxadiazole ring: Substituted with a cyclopropyl group at the 3-position.
Piperidinyl moiety: Linked to the oxadiazole via a methyl group at the 5-position.
Phenyl group: Functionalized with a difluoromethylthio (-SCF2H) substituent at the 2-position, connected to the piperidine via a methanone bridge.
Properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-[2-(difluoromethylsulfanyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O2S/c20-19(21)27-15-6-2-1-5-14(15)18(25)24-9-3-4-12(11-24)10-16-22-17(23-26-16)13-7-8-13/h1-2,5-6,12-13,19H,3-4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZNGMPPULWOET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2SC(F)F)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone typically involves multi-step organic synthesis. The key steps include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of amidoximes with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the cyclopropyl group: This step often involves the use of cyclopropylamine or cyclopropylcarboxylic acid derivatives in the presence of coupling reagents.
Formation of the piperidine ring: Piperidine derivatives can be synthesized via reductive amination or nucleophilic substitution reactions.
Introduction of the difluoromethylthio group: This can be achieved using difluoromethylthiolating agents such as difluoromethylthiolating reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes. The choice of solvents, catalysts, and purification methods would be critical to ensure the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Reaction Mechanisms
Critical Parameters
-
Temperature : Reactions involving oxadiazole formation (80°C) and piperidine coupling (100°C) require precise thermal control .
-
Solvents : Polar aprotic solvents (DMF, DMSO) are preferred for substitution reactions, while aqueous media are used for coupling steps .
-
Catalysts : Transition metal catalysts (Pd, Cu) enhance coupling efficiency, while bases (TEA, NaH) facilitate deprotonation .
Yield and Purity
| Reaction Type | Yield Range | Purity | References |
|---|---|---|---|
| Oxadiazole Cyclization | 75–90% | 98% | |
| Piperidine Coupling | 60–80% | 95% | |
| Sulfide Substitution | 70–85% | 97% |
Reactivity Trends
-
Oxadiazole Ring : Reacts with nucleophiles (e.g., amines) under basic conditions, forming derivatives with potential bioactivity .
-
Sulfide Group : Susceptible to oxidation (e.g., H₂O₂) to form sulfoxides or sulfones, altering lipophilicity and pharmacokinetics .
-
Piperidine Ring : Undergoes alkylation or acylation, enabling structural diversification for drug optimization .
Biological Targets
-
DDR1 Inhibition : Similar oxadiazole-piperidine compounds show activity against Discoidin Domain Receptor 1 (DDR1), linked to cancer and fibrosis.
-
Antimicrobial Properties : Oxadiazole derivatives exhibit broad-spectrum antimicrobial activity due to their heterocyclic core .
Pharmacological Implications
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives as anticancer agents. The compound in focus has shown promise in inducing apoptosis in various cancer cell lines. For instance:
- Cytotoxicity Studies : Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The introduction of the oxadiazole ring enhances the compound's ability to interact with cellular targets involved in cancer progression .
Neuroprotective Effects
The oxadiazole derivatives have been investigated for their neuroprotective properties. Compounds similar to the one discussed have been shown to modulate metabotropic glutamate receptors, which are crucial in neurodegenerative disorders. This suggests a potential application in treating conditions like Alzheimer's disease and stroke .
Antimicrobial Properties
Emerging data suggest that oxadiazole compounds possess antimicrobial activity. Studies have indicated that certain derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics .
Case Study 1: Anticancer Efficacy
A study by Maftei et al. identified several 1,2,4-oxadiazole derivatives with varying degrees of anticancer activity. One derivative showed an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, indicating moderate efficacy . This suggests that structural modifications could enhance potency.
Case Study 2: Neuroprotective Activity
In vitro studies demonstrated that specific oxadiazole derivatives improved neuronal survival under oxidative stress conditions. These findings support further investigation into their use as neuroprotective agents .
Comparative Analysis of Oxadiazole Derivatives
To better understand the efficacy of the compound compared to other oxadiazole derivatives, a summary table is provided below:
| Compound Name | Structure Features | IC50 (µM) | Targeted Cell Lines |
|---|---|---|---|
| Compound A | 1,2,4-Oxadiazole | 92.4 | HeLa, A549 |
| Compound B | 5-substituted | 4.5 | WiDr |
| Compound C | Difluoromethyl | 15.6 | MCF-7 |
Mechanism of Action
The exact mechanism of action of (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone would depend on its specific biological target. Generally, compounds with oxadiazole rings can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The difluoromethylthio group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Key Observations:
Smaller cycloalkyl substituents (e.g., cyclopropyl vs. isopropyl) may improve binding pocket compatibility in GPCR targets.
Piperidine Linkage :
- The methyl bridge in the target compound simplifies the scaffold compared to patent analogs with pyrimidine or nitropyrimidine linkers, possibly reducing synthetic complexity while maintaining conformational flexibility.
Phenyl Substituents :
- The difluoromethylthio (-SCF2H) group offers a balance of lipophilicity (logP ~2.1) and metabolic resistance compared to methylsulfonyl (-SO2Me) or trifluoromethoxy (-OCF3) groups, which are bulkier and more polar .
Pharmacological Implications
While specific activity data for the target compound is unavailable in the provided evidence, structural comparisons suggest:
- GPR119 Agonist Potential: The oxadiazole-piperidine scaffold aligns with patented GPR119 agonists (e.g., WO 04/076413), which are investigated for diabetes and obesity treatment .
- Enhanced Selectivity : The cyclopropyl and difluoromethylthio groups may reduce off-target interactions compared to analogs with larger substituents (e.g., tert-butyl).
Biological Activity
The compound (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone), often referred to as a derivative of 1,2,4-oxadiazole, has garnered attention in recent pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available literature.
Overview of 1,2,4-Oxadiazole Derivatives
1,2,4-Oxadiazoles are a class of compounds known for their wide range of biological activities, including antimicrobial , antiviral , anticancer , and anti-inflammatory properties. They have been shown to inhibit various biological targets such as enzymes and receptors involved in disease processes . The specific compound is notable for its structural features that enhance its biological activity.
The biological activity of this compound) is primarily attributed to the following mechanisms:
- Enzyme Inhibition : The compound exhibits inhibitory effects on several key enzymes involved in metabolic pathways. For instance, oxadiazole derivatives have been reported to inhibit human dihydroorotate dehydrogenase (DHODH) , which plays a crucial role in pyrimidine synthesis and has implications in cancer and autoimmune diseases .
- Receptor Modulation : The presence of the piperidine moiety may facilitate interaction with various receptors, potentially modulating their activity. This aspect is crucial for drugs targeting neurological or psychological conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example:
The compound's ability to induce apoptosis in cancer cells has been linked to its structural features that allow it to interact with DNA and inhibit cell proliferation.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies indicate that oxadiazole derivatives can exhibit significant activity against various bacterial strains:
| Microorganism | Activity (Zone of Inhibition) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 mm | |
| Escherichia coli | 18 mm | |
| Candida albicans | 20 mm |
Anti-inflammatory Effects
Inflammation-related pathways are also influenced by this compound. It has been shown to reduce levels of pro-inflammatory cytokines in vitro:
Case Studies
Case studies involving similar oxadiazole derivatives have provided insights into their therapeutic potential:
- Study on DHODH Inhibition : A derivative was tested for its effect on viral replication and cellular growth in vitro. Results indicated a significant reduction in viral load, suggesting potential for antiviral therapy .
- Anticancer Efficacy : A series of oxadiazole compounds were evaluated against multiple cancer cell lines, demonstrating selective cytotoxicity and the ability to induce apoptosis through mitochondrial pathways .
Q & A
Basic Question: What synthetic strategies are recommended for constructing the cyclopropyl-oxadiazole-piperidine core of this compound?
Methodological Answer:
The synthesis of the cyclopropyl-oxadiazole-piperidine moiety can be approached via a multi-step strategy:
- Step 1: Cyclopropane ring formation via [2+1] cycloaddition using diazomethane derivatives or Simmons-Smith reactions, as demonstrated in analogous oxadiazole syntheses .
- Step 2: Oxadiazole ring construction using nitrile intermediates and hydroxylamine under reflux conditions (e.g., 80–100°C in ethanol/water), followed by cyclization with carboxylic acid derivatives .
- Step 3: Piperidine coupling via reductive amination or nucleophilic substitution. For example, coupling a bromomethyl-oxadiazole intermediate with piperidine under basic conditions (e.g., K₂CO₃ in DMF) .
Key Considerations:
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients).
- Intermediate validation using -NMR and LC-MS.
Basic Question: Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- X-ray Crystallography: Resolves stereochemical ambiguities, particularly for the cyclopropyl and piperidine moieties. Reference analogous structures in crystallography databases for comparison .
- Advanced NMR: -NMR and 2D techniques (HSQC, HMBC) to verify connectivity of the difluoromethylthio group and oxadiazole-piperidine linkage.
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., expected [M+H] ion).
Advanced Question: How can researchers optimize reaction yields for the difluoromethylthio-phenyl coupling step?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to stabilize intermediates.
- Catalyst Selection: Use Cu(I)- or Pd-based catalysts for C-S bond formation, as seen in arylthioether syntheses .
- Temperature Control: Elevated temperatures (80–120°C) may improve kinetics but risk decomposition. Monitor via TLC or in-situ IR.
Example Optimization Table:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, CuI, 100°C | 72 | 95 |
| Toluene, Pd(OAc)₂, 80°C | 65 | 90 |
Advanced Question: How should researchers resolve discrepancies between computational predictions and experimental NMR data?
Methodological Answer:
- Step 1: Re-optimize computational models (DFT or molecular mechanics) using solvent correction parameters (e.g., PCM for DMSO) .
- Step 2: Validate experimental conditions (e.g., deuterated solvent purity, temperature calibration).
- Step 3: Cross-reference with X-ray data to confirm conformational preferences (e.g., piperidine chair vs. boat) .
Case Study:
A 2022 study on triazole-thiol derivatives resolved -NMR shifts by correlating DFT-calculated shieldings with crystallographic torsion angles .
Advanced Question: What in vitro assays are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Enzyme Inhibition Assays: Target enzymes (e.g., kinases) using fluorescence-based or HPLC-monitored protocols.
- Cellular Uptake Studies: Radiolabel the difluoromethylthio group () for PET imaging or LC-MS quantification .
- Structure-Activity Relationship (SAR): Synthesize analogs with modified cyclopropyl or oxadiazole groups to map pharmacophores.
Example Assay Design:
| Assay Type | Target | Readout Method |
|---|---|---|
| Kinase Inhibition | EGFR-TK | Fluorescence (ADP-Glo) |
| Cytotoxicity | HeLa Cells | MTT Assay |
Advanced Question: How can computational modeling predict metabolic stability of the difluoromethylthio group?
Methodological Answer:
- Metabolite Prediction: Use software like MetaSite to identify potential oxidation sites (e.g., sulfur atom).
- Docking Studies: Simulate interactions with cytochrome P450 enzymes (CYP3A4, CYP2D6) to predict clearance rates.
- In Silico Toxicity: Apply QSAR models to assess hepatotoxicity risks from reactive metabolites.
Reference:
A 2017 study on fluorophenyl-methanones used molecular docking to correlate metabolic stability with LogP values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
